Propyl isobutyrate

Description

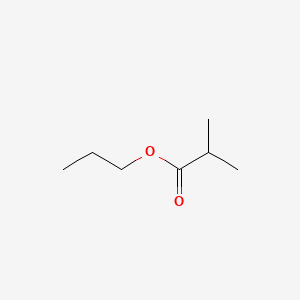

Propyl 2-methylpropanoate is a carboxylic ester.

Properties

IUPAC Name |

propyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFUASHXSOTBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214653 | |

| Record name | Propyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/pineapple odour | |

| Record name | Propyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 134.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents, alcohol; insoluble in water | |

| Record name | Propyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.864 (20°/20°) | |

| Record name | Propyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

644-49-5 | |

| Record name | Propyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0080Q3HHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propyl isobutyrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for propyl isobutyrate. The information is intended for use in research, development, and quality control applications.

Chemical Properties and Structure

This compound, also known as propyl 2-methylpropanoate, is an ester characterized by a fruity odor.[1] It is a clear, colorless liquid at room temperature.[1]

Chemical Identifiers

A unique chemical entity can be described by various identifiers. The following diagram illustrates the key identifiers for this compound.

Caption: Chemical identifiers for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 130.18 g/mol | [2][3] |

| Boiling Point | 133-134 °C | [2] |

| Melting Point | -95.2 °C (estimate) | [4] |

| Density | 0.863 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.395 | [3] |

| Solubility | Soluble in organic solvents, alcohol; insoluble in water. | [2] |

| Appearance | Clear, colorless liquid with a fruity odor. | [1][2] |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized by the Fischer esterification of isobutyric acid with n-propanol using an acid catalyst.

Materials:

-

Isobutyric acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine isobutyric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the ester and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation to obtain the final product.

Analytical Characterization

The following diagram outlines a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Synthesis and characterization workflow.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a drop of the liquid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Data Analysis: Identify the characteristic absorption bands. For this compound, expect a strong C=O stretch around 1735 cm⁻¹ and C-O stretches in the 1300-1000 cm⁻¹ region.

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical ¹H NMR parameters include a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Expected ¹H NMR Data (in CDCl₃):

-

Triplet around 4.0 ppm (2H, -OCH₂-)

-

Septet around 2.5 ppm (1H, -CH(CH₃)₂)

-

Multiplet around 1.6 ppm (2H, -CH₂CH₂CH₃)

-

Doublet around 1.1 ppm (6H, -CH(CH₃)₂)

-

Triplet around 0.9 ppm (3H, -CH₂CH₃)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. A typical column could be a non-polar or medium-polarity capillary column. The oven temperature program would be designed to separate this compound from any impurities.

-

MS Detection: The mass spectrometer will ionize the eluted compounds (typically by electron ionization) and detect the fragments.

-

Data Analysis: The retention time from the GC confirms the identity of the compound relative to a standard, and the mass spectrum provides the molecular weight and fragmentation pattern, which should be consistent with the structure of this compound. The mass spectrum of this compound will show a molecular ion peak (m/z 130) and characteristic fragment ions.

Biological Activity

A thorough literature search did not reveal any specific signaling pathways or significant pharmacological activities associated with this compound. Its primary application is as a flavoring and fragrance agent.[4]

Conclusion

This technical guide provides essential information on the chemical properties, structure, synthesis, and analysis of this compound. The detailed protocols and data are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Propyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Propyl isobutyrate, also known as propyl 2-methylpropanoate, is a carboxylic ester characterized by its distinct fruity odor, reminiscent of pineapple.[1][2][3] This colorless liquid is utilized as a flavoring and fragrance agent.[1][4] A comprehensive understanding of its physical properties is paramount for its application in research, particularly in drug development and formulation, where it may be used as a solvent or excipient. This guide provides a detailed overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and a logical framework illustrating their interdependencies.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data, providing a range of values where discrepancies exist in the literature.

| Physical Property | Value/Range | Conditions |

| Molecular Weight | 130.18 g/mol | |

| Boiling Point | 133 - 135.4 °C | @ 760 mmHg |

| Melting Point | -95.2 °C (estimate) | |

| Density | 0.860 - 0.879 g/cm³ | @ 20-25 °C |

| Refractive Index | 1.394 - 1.404 | @ 20 °C |

| Solubility in Water | 1070 mg/L | @ 25 °C (estimated) |

| Vapor Pressure | 7.85 - 8.40 mmHg | @ 25 °C |

| Flash Point | 26.67 - 33.4 °C | Closed Cup |

Data compiled from sources:[1][2][5][6][7][8][9][10]

Experimental Protocols

Accurate determination of physical properties is crucial for the consistent and reliable use of chemical compounds. The following are detailed methodologies for measuring the key physical characteristics of this compound.

1. Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.[11] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

-

Micro Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.

-

Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The fusion tube is then attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to be expelled, followed by a steady stream of bubbles from the sample's vapor.[12]

-

Observation: Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[12][13]

-

-

Distillation Method: This method is suitable for larger volumes and can also be used for purification.[14]

-

Apparatus Setup: A distillation flask is filled with this compound and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed at the neck of the distillation flask with the bulb just below the side arm leading to the condenser.

-

Heating: The distillation flask is heated. The liquid will boil, and the vapor will rise and pass into the condenser.

-

Measurement: The temperature of the vapor is monitored. The constant temperature at which the liquid condenses and is collected in the receiving flask is the boiling point.[14]

-

2. Determination of Density

Density is the mass per unit volume of a substance and is a useful parameter for quality control and material identification.[15][16]

-

Pycnometer Method:

-

Measurement of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of a specific volume) is accurately weighed.[15]

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Measurement with Water: The pycnometer is emptied, cleaned, filled with distilled water, and weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound by the mass of the water and multiplying by the known density of water at the experimental temperature.

-

-

Hydrometer Method:

3. Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a sensitive measure of purity.

-

Abbe Refractometer Method:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The eyepiece is focused until the dividing line between the light and dark fields is sharp. The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Interrelation of Physical Properties

The physical characteristics of a compound are not independent but are logically interconnected. The following diagram illustrates the relationships between the key physical properties of this compound.

This diagram illustrates that molecular weight is a fundamental property that influences the strength of intermolecular forces. These forces, in turn, are primary determinants of the boiling point and have a significant impact on vapor pressure and solubility. Boiling point and vapor pressure are inversely related. Density and refractive index are also correlated, as they both depend on how the molecules are packed.

References

- 1. This compound | C7H14O2 | CID 12571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. ISOBUTYRIC ACID N-PROPYL ESTER | 644-49-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 644-49-5 [thegoodscentscompany.com]

- 6. This compound [flavscents.com]

- 7. This compound = 97 , FG 644-49-5 [sigmaaldrich.com]

- 8. This compound [stenutz.eu]

- 9. This compound | 644-49-5 [chemnet.com]

- 10. EPI System Information for this compound 644-49-5 [thegoodscentscompany.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. byjus.com [byjus.com]

- 14. vernier.com [vernier.com]

- 15. mt.com [mt.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

Propyl isobutyrate CAS number and molecular formula

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propyl isobutyrate, a carboxylic ester known for its characteristic fruity aroma. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis and analysis, and its primary applications, with a focus on providing actionable information for scientific and research applications.

Core Data

Molecular Formula: C7H14O2[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Colorless liquid with a fruity, pineapple-like odor | [3] |

| Density | 0.863 g/mL at 25 °C | [2] |

| Boiling Point | 134 °C | [2] |

| Refractive Index | n20/D 1.395 | [2] |

| Solubility | Soluble in organic solvents like ether and chloroform; limited solubility in water. | [3] |

| Flash Point | 27 °C (closed cup) | [2] |

| FEMA Number | 2936 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are foundational and can be adapted based on specific laboratory conditions and research objectives.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isobutyric acid with propanol, using an acid catalyst.

Materials:

-

Isobutyric acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine one molar equivalent of isobutyric acid and three molar equivalents of n-propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume) to the mixture while gently swirling.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours to drive the reaction to completion.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

5% sodium bicarbonate solution to neutralize the unreacted isobutyric acid and the sulfuric acid catalyst. (Caution: CO2 evolution will occur).

-

Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 134 °C.

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and for its quantification in various matrices.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as ethanol or hexane.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dilute them with the same solvent to a concentration that falls within the range of the calibration standards.

GC-FID Parameters (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Data Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

References

The Natural Occurrence of Propyl Isobutyrate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isobutyrate (CAS No. 644-49-5) is an ester known for its characteristic fruity, rum-like aroma. As a volatile organic compound (VOC), it contributes to the complex flavor profiles of various fruits. Understanding the natural occurrence, concentration, and biosynthesis of this ester is crucial for flavor chemistry, food science, and the development of natural flavoring agents. This technical guide provides an in-depth overview of the presence of this compound and related compounds in fruits, detailed experimental protocols for its analysis, and an examination of its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound and Related Esters in Fruits

The concentration of this compound and structurally similar propyl esters varies significantly among different fruit species and cultivars. The following table summarizes the quantitative data available in the scientific literature. It is important to note that while direct quantification of this compound is not widely reported, data for related compounds such as propyl butyrate and propyl isovalerate provide valuable insights into the presence of short-chain propyl esters in fruits.

| Fruit | Cultivar(s) | Compound | Concentration (µg/kg FW) | Reference(s) |

| Apple (Malus domestica) | 40 Cultivars (Average) | Propyl Butyrate | < 3 | [1] |

| Apple (Malus domestica) | Red General, Red Delicious | Propyl Butyrate | Present (Not Quantified) | [2] |

| Jackfruit (Artocarpus heterophyllus) | Five Cultivars | Propyl Isovalerate | Present (Major Volatile) | [3] |

FW: Fresh Weight

Experimental Protocols: Analysis of this compound in Fruits

The analysis of volatile esters like this compound from complex fruit matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

Sample Preparation

Proper sample preparation is critical to ensure the representative analysis of volatile compounds and to minimize enzymatic or chemical changes.

-

Fruit Homogenization:

-

Select ripe, defect-free fruits.

-

Wash the fruits with deionized water and pat dry.

-

Separate the edible portions (pulp, peel) as required by the study.

-

Cryogenically freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue into a fine powder using a cryogenic grinder.

-

Store the homogenized powder at -80°C in airtight containers until analysis.

-

-

Sample Aliquoting for HS-SPME:

-

Weigh a precise amount of the frozen fruit homogenate (typically 1-5 g) into a 20 mL headspace vial.

-

To enhance the release of volatiles, a saturated solution of NaCl (typically 1-5 mL) can be added to the vial. This increases the ionic strength of the sample matrix.

-

An internal standard (e.g., 2-octanone or a deuterated analog of the analyte) should be added to each sample for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

-

HS-SPME Procedure

The selection of the SPME fiber and the optimization of extraction parameters are crucial for the efficient extraction of target analytes.

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its broad polarity range, making it suitable for the extraction of a wide variety of volatile compounds, including esters.[4]

-

Extraction Parameters:

-

Incubation/Equilibration: Place the sealed vial in an autosampler with an incubation chamber. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[5]

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted volatile compounds are thermally desorbed from the SPME fiber in the GC inlet and separated on a capillary column before detection by the mass spectrometer.

-

GC Parameters:

-

Injection: The SPME fiber is inserted into the heated GC inlet (e.g., 250°C) for thermal desorption, typically in splitless mode to maximize the transfer of analytes to the column.[6]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[6]

-

Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the separation of fruit volatiles.[6]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of compounds with a wide range of boiling points.[6]

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.[6]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 35-550 amu is typically scanned.[6]

-

Identification: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing the retention indices with those of authentic standards.

-

Quantification: Quantification is performed by creating a calibration curve using a pure standard of this compound and the internal standard.

-

Biosynthesis of this compound in Fruits

This compound is a branched-chain ester. Its biosynthesis is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. The formation of the isobutyryl-CoA moiety is derived from valine catabolism, while the propyl alcohol precursor is derived from the amino acid threonine or through fatty acid metabolism. The final step is an esterification reaction catalyzed by alcohol acyltransferase (AAT) enzymes.

The following diagram illustrates the general biosynthetic pathway leading to the formation of this compound.

Caption: Biosynthetic pathway of this compound in fruits.

Conclusion

This compound, while not as extensively studied as other esters, is a notable contributor to the aroma of certain fruits. This guide has provided a summary of its known occurrence, detailed methodologies for its detection and quantification, and an overview of its biosynthetic origins. Further research focusing on the precise quantification of this compound across a wider range of fruits and cultivars will enhance our understanding of its role in fruit flavor and may lead to new applications in the food and fragrance industries. The provided experimental protocols serve as a robust starting point for researchers aiming to investigate this and other volatile esters in fruit matrices.

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

Spectroscopic Analysis of Propyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl isobutyrate, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and a proposed mass spectral fragmentation pathway.

Chemical Structure and Properties

This compound, with the IUPAC name propyl 2-methylpropanoate, is an ester with a fruity odor. Its chemical structure and key properties are summarized below.

-

Molecular Formula: C₇H₁₄O₂

-

Molecular Weight: 130.18 g/mol [1]

-

Appearance: Colorless liquid

-

Boiling Point: Approximately 134 °C[1]

-

Solubility: Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.03 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| 2.53 | Septet | 1H | -CH(CH₃ )₂ |

| 1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 1.17 | Doublet | 6H | -CH(CH₃ )₂ |

| 0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

Table 1: ¹H NMR data for this compound.[2]

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 177.5 | C =O |

| 65.5 | -O-CH₂ -CH₂-CH₃ |

| 34.2 | -CH (CH₃)₂ |

| 22.1 | -O-CH₂-CH₂ -CH₃ |

| 19.1 | -CH(CH₃ )₂ |

| 10.5 | -O-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

FT-IR (Neat)

| Wavenumber (cm⁻¹) | Assignment |

| 2968 | C-H stretch (alkane) |

| 1735 | C=O stretch (ester) |

| 1468 | C-H bend (alkane) |

| 1178 | C-O stretch (ester) |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | < 5 | [M]⁺ (Molecular Ion) |

| 89 | ~45 | [CH(CH₃)₂C(OH)=O]⁺ |

| 71 | ~60 | [CH(CH₃)₂CO]⁺ |

| 43 | 100 | [CH(CH₃)₂]⁺ (Base Peak) |

| 41 | ~20 | [C₃H₅]⁺ |

| 27 | ~15 | [C₂H₃]⁺ |

Table 4: Mass spectrometry data for this compound.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

Infrared (IR) Spectroscopy: The FT-IR spectrum was obtained from a neat liquid sample of this compound using a Bruker Tensor 27 FT-IR instrument with an Attenuated Total Reflectance (ATR) accessory.[1]

Mass Spectrometry (MS): Mass spectral data was obtained using a mass spectrometer operating in electron ionization (EI) mode. The sample was introduced, and the resulting fragments were analyzed. The data presented includes the mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[1]

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is proposed to occur through several key pathways, including alpha-cleavage and a McLafferty rearrangement. The base peak at m/z 43 corresponds to the stable isopropyl cation. The significant peak at m/z 71 arises from the cleavage of the propyl group, forming the isobutyryl cation. A McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, results in the formation of a radical cation at m/z 88 and the neutral loss of propene.

Caption: Proposed fragmentation pathway of this compound in electron ionization mass spectrometry.

References

An In-Depth Technical Guide to the Synthesis of Propyl Isobutyrate from Isobutyric Acid and Propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl isobutyrate, an ester valued for its characteristic fruity aroma, through the Fischer esterification of isobutyric acid and n-propanol. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol. Quantitative data from relevant studies are summarized for comparative analysis. Furthermore, this guide presents a clear visualization of the reaction mechanism and the experimental workflow to facilitate a deeper understanding and practical application of this synthesis in a laboratory setting.

Introduction

This compound (n-propyl 2-methylpropanoate) is a carboxylic ester with the molecular formula C₇H₁₄O₂.[1] It is a colorless liquid with a fruity odor, often described as being reminiscent of pineapple or rum.[2][3] This compound finds applications as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] In the context of drug development, esters like this compound can serve as building blocks or intermediates in the synthesis of more complex molecules.[4]

The most common and direct method for synthesizing this compound is the Fischer esterification of isobutyric acid with n-propanol, a reaction catalyzed by a strong acid.[5][6] This reversible reaction requires careful control of conditions to drive the equilibrium towards the formation of the ester product.

Reaction Mechanism and Principles

The synthesis of this compound from isobutyric acid and propanol proceeds via the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the isobutyric acid, increasing the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To maximize the yield of the ester, the reaction equilibrium must be shifted to the right. This is typically achieved by using an excess of one of the reactants (usually the less expensive alcohol, propanol) or by removing water as it is formed, for instance, through azeotropic distillation.[5][6]

Below is a diagram illustrating the Fischer esterification mechanism for this synthesis.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively published in readily available literature, data from analogous esterification reactions provide valuable insights into expected yields and effective reaction parameters. The following table summarizes typical conditions and outcomes for Fischer esterifications of similar carboxylic acids and alcohols.

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 1:15 (approx.) | 65 (Reflux) | >0.5 | 90 | [7] |

| Hydroxy Acid | Ethanol | H₂SO₄ | 1:20 (approx.) | Reflux | 2 | 95 | [7] |

| Lauric Acid | Ethanol | HCl (from AcCl) | 1:20 (approx.) | Reflux | 1 | Not specified | [8] |

Based on these examples, it is reasonable to expect a high yield of this compound when using an excess of propanol and a strong acid catalyst under reflux conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment

-

Reagents: Isobutyric acid, n-propanol, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), saturated sodium chloride solution (brine), anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with a magnetic stirrer, separatory funnel, beaker, Erlenmeyer flask, distillation apparatus, gas chromatograph-mass spectrometer (GC-MS).

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the isobutyric acid) to the stirred mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Purification Procedure

-

Quenching: Pour the cooled reaction mixture into a separatory funnel containing cold water.

-

Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

-

Washing:

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7][9] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.[7][9]

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[9]

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Distillation: Purify the crude this compound by simple distillation.[9] Collect the fraction that boils at the literature boiling point of this compound (approximately 133-134 °C).[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.[1][10]

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule by analyzing the proton and carbon environments.[1]

Experimental Workflow and Logical Relationships

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Conclusion

The Fischer esterification of isobutyric acid and n-propanol is a reliable and straightforward method for the synthesis of this compound. By employing an excess of propanol and an acid catalyst, and by following a systematic purification procedure, a high yield of pure product can be obtained. This technical guide provides the necessary theoretical background, practical protocols, and visual aids to assist researchers in successfully performing this synthesis and in adapting the methodology for related applications.

References

- 1. This compound | C7H14O2 | CID 12571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 644-49-5 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cerritos.edu [cerritos.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Isothis compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of Propyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of the Fischer-Speier esterification, with a specific focus on the synthesis of propyl isobutyrate. This ester is valued for its characteristic fruity aroma and finds applications as a flavoring agent and in the synthesis of more complex molecules. This document details the reaction mechanism, experimental protocols, and quantitative data relevant to this process.

Core Principles of Fischer-Speier Esterification

Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific measures are typically taken to drive the chemical equilibrium towards the formation of the ester product.[3][4]

Key principles of this reaction include:

-

Acid Catalysis: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

-

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps.

-

Equilibrium Shift: To maximize the yield of the ester, the equilibrium must be shifted to the product side. This is commonly achieved by using a large excess of one of the reactants, typically the less expensive alcohol, or by removing water as it is formed.[3][4] Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents.[5]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate.[3][6] Reaction times can vary depending on the specific reactants and conditions.[2]

Quantitative Data

The physical properties of the reactants and the product are crucial for the experimental setup and purification steps.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Isobutyric Acid | 88.11 | 153-154[7][8][9][10] | 0.950[7][11] |

| n-Propanol | 60.10 | 97.2[12][13][14][15] | 0.803[12] |

| This compound | 130.18 | 133-134[16] | ~0.863 (at 25°C)[17] |

Reaction Mechanism of this compound Synthesis

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed esterification of isobutyric acid with n-propanol to form this compound.

References

- 1. synarchive.com [synarchive.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. youtube.com [youtube.com]

- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 7. chemimpex.com [chemimpex.com]

- 8. 79-31-2 CAS MSDS (Isobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 9. 79-31-2 CAS | iso-BUTYRIC ACID | Acids-Organic | Article No. 2388D [lobachemie.com]

- 10. 异丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Isobutyric Acid [drugfuture.com]

- 12. adityadyechem.com [adityadyechem.com]

- 13. solventis.net [solventis.net]

- 14. hedinger.de [hedinger.de]

- 15. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | C7H14O2 | CID 12571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ISOBUTYRIC ACID N-PROPYL ESTER CAS#: 644-49-5 [m.chemicalbook.com]

Propyl Isobutyrate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for propyl isobutyrate in a laboratory setting. The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE) recommendations, and standardized protocols for safe handling, storage, disposal, and emergency procedures.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity, pineapple-like odor.[1][2] It is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] It is insoluble in water but soluble in most organic solvents.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][7] |

| Molecular Weight | 130.18 g/mol | [1][7] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, pineapple-like | [1][2] |

| Boiling Point | 133-134 °C | [1][7][8] |

| Melting Point | -95.2 °C (estimate) | [7] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [9] |

| Density | 0.863 g/mL at 25 °C | [7][9] |

| Refractive Index | n20/D 1.395 | [7][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][5][6] |

| Vapor Pressure | 14 mmHg at 25°C | [5] |

Toxicological Data and Hazard Information

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | Flame | Warning | H226: Flammable liquid and vapor |

Table 3: Acute Toxicity Data (Isobutyl Isobutyrate - a related compound)

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 12800 mg/kg | [10][11] |

| LD50 | Rabbit | Dermal | >8600 mg/kg | [10] |

| LC50 | Rat | Inhalation | 5000 ppm/6H | [10][11] |

Note: This data is for isobutyl isobutyrate and should be used as an indicator of potential toxicity for this compound. Always handle with care.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[12] However, this evaluation is in the context of food additive use and does not pertain to occupational exposure in a laboratory setting, where concentrations and routes of exposure can be significantly different.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound due to its flammability and potential for irritation.

Personal Protective Equipment (PPE) Protocol

Objective: To establish the minimum PPE required to prevent exposure during the handling of this compound.

Methodology:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection:

-

Wear a flame-retardant lab coat.[3] For tasks with a high risk of fire, a 100% cotton or flame-resistant lab coat is recommended.[6][8]

-

Wear suitable chemical-resistant gloves.[8] Nitrile gloves (minimum 4mil thickness) are generally adequate for incidental contact. For prolonged or direct contact, consult the glove manufacturer's compatibility chart.[3]

-

-

Respiratory Protection:

Chemical Handling and Storage Protocol

Objective: To outline the procedures for the safe handling and storage of this compound to minimize the risk of fire, explosion, and exposure.

Methodology:

-

Grounding and Bonding: Ground and bond all containers when transferring this compound to prevent static discharge, which can be an ignition source.[3][4][13]

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][13] Use non-sparking tools and explosion-proof equipment.[3][13]

-

Storage:

Accidental Spill Cleanup Protocol

Objective: To provide a step-by-step procedure for safely cleaning up a spill of this compound.

Methodology:

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

If the spill is large or involves other hazardous materials, evacuate the area and follow your institution's emergency procedures.

-

Eliminate all ignition sources.[13]

-

-

Containment:

-

Absorption:

-

Collection:

-

Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or paper towels.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Ventilation: Ventilate the area until vapors have dissipated.

Waste Disposal Protocol

Objective: To ensure the proper disposal of this compound waste in accordance with regulations.

Methodology:

-

Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.

-

Segregation: Do not mix this compound waste with incompatible materials.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Emergency Procedures

First Aid Measures

Objective: To provide immediate care for individuals exposed to this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Firefighting Measures

Objective: To outline the appropriate response to a fire involving this compound.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[13]

-

Firefighting Procedures:

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 2. nrc.gov [nrc.gov]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. blog.storemasta.com.au [blog.storemasta.com.au]

- 6. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 7. westlab.com [westlab.com]

- 8. research.arizona.edu [research.arizona.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. RTECS NUMBER-NQ5250000-Chemical Toxicity Database [drugfuture.com]

- 12. This compound | C7H14O2 | CID 12571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. acs.org [acs.org]

Propyl Isobutyrate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of propyl isobutyrate in a range of common organic solvents. Understanding the solubility of this ester is paramount for its effective application in research, chemical synthesis, and pharmaceutical drug development, where it may serve as a reactant, solvent, or reference compound. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent compatibility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, the principle of "like dissolves like" is a fundamental predictor of solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound, an ester, is a moderately polar molecule. Its solubility in various organic solvents is therefore dependent on the polarity of the solvent.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and established chemical principles. This compound is generally characterized as being soluble in most organic solvents.[1][2] The term "miscible," meaning soluble in all proportions, is often applied to similar, smaller esters in polar organic solvents like ethanol, suggesting that this compound may exhibit high solubility or complete miscibility with many common organic solvents.[3]

Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in various common organic solvents, categorized by solvent polarity.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Ethanol, Methanol | Miscible / Very Soluble | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the ester group of this compound. |

| Polar Aprotic | Acetone, Diethyl Ether | Miscible / Very Soluble | The carbonyl group in acetone and the ether linkage in diethyl ether are polar, leading to favorable dipole-dipole interactions with the ester. This compound is explicitly mentioned as being soluble in ether. |

| Nonpolar | Hexane, Toluene | Soluble to Moderately Soluble | While this compound has a polar ester group, its alkyl chains (propyl and isobutyryl groups) are nonpolar. These nonpolar regions can interact favorably with nonpolar solvents via London dispersion forces. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental procedures are essential. The following protocols outline the methodologies for determining both the qualitative miscibility and the quantitative solubility of this compound in organic solvents.

Experimental Protocol 1: Determination of Miscibility

This protocol provides a straightforward method for visually assessing whether this compound is miscible with a given organic solvent at various proportions.

Materials:

-

This compound (high purity)

-

Organic solvent to be tested (high purity)

-

A set of clean, dry, and calibrated graduated cylinders or volumetric flasks (10 mL)

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the chosen organic solvent in separate graduated cylinders or volumetric flasks. The ratios (v/v) should cover a range, for example: 10:90, 25:75, 50:50, 75:25, and 90:10.

-

Mixing: Tightly cap each cylinder/flask and mix the components thoroughly using a vortex mixer or by vigorous shaking for at least one minute. For more viscous solvents, a magnetic stirrer may be used.

-

Equilibration: Allow the mixtures to stand undisturbed for a minimum of 24 hours at a constant temperature (e.g., 25 °C). A constant temperature bath can be used for precise temperature control.

-

Visual Inspection: After the equilibration period, visually inspect each mixture for any signs of immiscibility. This includes the presence of two distinct layers, cloudiness (turbidity), or the formation of an emulsion.

-

Interpretation of Results:

-

Miscible: If all mixtures remain as a single, clear, homogeneous phase, the two liquids are considered miscible under the tested conditions.

-

Immiscible or Partially Miscible: If any of the mixtures show two distinct layers or persistent cloudiness, the liquids are immiscible or partially miscible. The range of miscibility can be noted based on which ratios formed a single phase.

-

Experimental Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

This protocol, adapted from the principles of the shake-flask method, is suitable for determining the specific concentration at which a saturated solution of this compound in a given solvent is achieved.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Sealable glass flasks or vials

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Calibrated volumetric glassware and syringes

Procedure:

-

Preparation of Supersaturated Solution: In a sealable flask, add an excess amount of this compound to a known volume of the organic solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for several hours to allow the excess, undissolved this compound to settle. To ensure complete separation of the undissolved solute, the mixture should be centrifuged at a controlled temperature.

-

Sampling: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.

-

Analysis:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Sample Preparation: Dilute the collected sample of the saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Instrumental Analysis: Analyze the standard solutions and the diluted sample using a calibrated gas chromatograph or other suitable analytical instrument.

-

Quantification: Construct a calibration curve from the analysis of the standard solutions. Use the response of the diluted sample to determine its concentration.

-

-

Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mol/L, or as a weight percentage.

Visualizing the Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflows for assessing solvent compatibility and determining solubility.

Caption: Logical workflow for solvent compatibility assessment.

References

Methodological & Application

Application Note: Synthesis of Propyl Isobutyrate via Fischer Esterification

Abstract

This document provides a detailed protocol for the synthesis of propyl isobutyrate through the Fischer esterification of isobutyric acid and n-propanol, utilizing a strong acid catalyst. This compound, a key fragrance and flavor compound, is synthesized in a straightforward and efficient manner. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. The procedure includes a comprehensive step-by-step guide from reaction setup to product purification and characterization, along with necessary safety precautions. All quantitative data is presented in tabular format for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4] This reversible reaction typically employs an excess of one reactant or the removal of water to drive the equilibrium towards the formation of the ester.[3][4] this compound, the target compound of this protocol, is an ester known for its characteristic fruity aroma, often described as being similar to pineapple or rum.[5] It finds applications in the food and fragrance industries as a flavoring and aromatic agent.[5] This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Methods

Reagents and Equipment

The following table lists the chemical reagents and their relevant properties for this protocol.

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Isobutyric Acid | C₄H₈O₂ | 88.11 | 0.950 | 153-154 |

| n-Propanol | C₃H₈O | 60.10 | 0.803 | 97 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | ~337 |

| This compound | C₇H₁₄O₂ | 130.18 | 0.863 | 134 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, standard laboratory glassware, magnetic stirrer and stir bar.

Experimental Protocol

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 8.81 g (0.10 mol) of isobutyric acid and 12.02 g (0.20 mol) of n-propanol.

-

While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the mixture.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

2. Reflux:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

3. Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.

-

Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

Two 50 mL portions of saturated sodium bicarbonate solution to neutralize any unreacted acid. (Caution: CO₂ evolution may cause pressure buildup).

-

50 mL of deionized water.

-

-

After each wash, allow the layers to separate and discard the aqueous layer.

4. Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate for approximately 10-15 minutes.

-

Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

5. Purification:

-

Purify the crude this compound by simple distillation.

-

Collect the fraction boiling between 132-136 °C.[6]

6. Characterization:

-

Determine the yield of the purified product.

-

Characterize the product by obtaining its boiling point and refractive index.

-

Further characterization can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value |

| IUPAC Name | propyl 2-methylpropanoate[5][6] |

| Molecular Formula | C₇H₁₄O₂[5][6] |

| Molecular Weight | 130.18 g/mol [6] |

| Boiling Point | 133-134 °C[6] |

| Density | 0.860-0.864 g/mL at 20°C[6] |

| Refractive Index | 1.395-1.396 at 20°C[6] |

| Appearance | Colorless liquid[6] |

| Odor | Fruity, pineapple-like[5][6] |

Visualizations

The following diagram illustrates the experimental workflow for the Fischer esterification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Isobutyric Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

-

n-Propanol: Flammable liquid and vapor. Causes serious eye irritation.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all steps of this protocol in a well-ventilated fume hood.

-

Keep all flammable materials away from open flames and heat sources.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via Fischer esterification. By following the outlined steps, researchers can effectively produce this valuable ester for various applications in research and development. The provided data and visualizations aim to facilitate a clear understanding and successful execution of the experimental procedure.

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Isobutyrate Using Lipase Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isobutyrate is a fragrance and flavor ester with a characteristic fruity, rum-like aroma, finding applications in the food, beverage, and cosmetic industries. The enzymatic synthesis of such esters using lipases (E.C. 3.1.1.3) presents a green and sustainable alternative to traditional chemical methods. This biocatalytic approach offers high selectivity, mild reaction conditions, and the potential for catalyst reuse, particularly with immobilized enzymes. These application notes provide detailed protocols and compiled data from related studies to guide the enzymatic synthesis of this compound.

Lipases catalyze the esterification of an alcohol (propanol) and a carboxylic acid (isobutyric acid) to form the corresponding ester (this compound) and water. The use of immobilized lipases, such as the commercially available Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), is highly favored due to its enhanced stability and ease of separation from the reaction mixture.[1][2][3] Solvent-free systems are often employed to increase reactant concentration, simplify downstream processing, and reduce environmental impact.[4][5][6]

Data Presentation: Optimization of Reaction Parameters

The optimal conditions for the enzymatic synthesis of this compound can be inferred from studies on structurally similar esters. The following tables summarize key parameters and their effects on reaction conversion and yield for the synthesis of isobutyl propionate and other relevant esters. These values serve as a strong starting point for the optimization of this compound synthesis.

Table 1: Influence of Reaction Temperature on Ester Synthesis

| Ester Synthesized | Lipase Used | Temperature (°C) | Conversion/Yield (%) | Reference |

| Isobutyl Propionate | Novozym® 435 | 40 | 92.52 | [7] |

| Propyl Caprate | Immobilized Lipase | 60 | 83.82 | [8] |

| Pentyl Acetate/Propanoate | Lipozyme 435 | 70-80 | >80 | [9] |

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Synthesis

| Ester Synthesized | Lipase Used | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Reference |

| Isobutyl Propionate | Novozym® 435 | 3:1 | 92.52 | [7] |

| Propyl Caprate | Immobilized Lipase | 3:1 | 83.82 | [8] |

| Pentyl Acetate/Propanoate | Lipozyme 435 | 2:1 | >80 | [9] |

Table 3: Impact of Enzyme Loading on Ester Synthesis

| Ester Synthesized | Lipase Used | Enzyme Loading (% w/w of substrates) | Conversion/Yield (%) | Reference |

| Isobutyl Propionate | Novozym® 435 | 5 | 92.52 | [7] |

| Propyl Caprate | Immobilized Lipase | 2 | 83.82 | [8] |

Table 4: Agitation Speed and its Effect on Ester Synthesis

| Ester Synthesized | Lipase Used | Agitation Speed (rpm) | Conversion/Yield (%) | Reference |

| Isobutyl Propionate | Novozym® 435 | 300 | 92.52 | [7] |

| Propyl Caprate | Immobilized Lipase | 300 | 83.82 | [8] |

Experimental Protocols